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Masticadienonic acid

Cat. No.: B1234640
CAS No.: 514-49-8
M. Wt: 454.7 g/mol
InChI Key: VOYZLKWKVLYJHD-UZEUFRBSSA-N
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Description

Contextualization within Natural Products Chemistry

Masticadienonic acid is a prime example of a bioactive compound derived from a natural source. It is predominantly isolated from the resin of the mastic tree, Pistacia lentiscus, particularly the variety chia cultivated on the Greek island of Chios. wikipedia.orgresearchgate.net This resin, known as mastic gum, has a long history of use in traditional medicine. researchgate.net The study of such natural products is a cornerstone of pharmacognosy and medicinal chemistry, often leading to the discovery of novel therapeutic agents. This compound is one of the major triterpenic acids found in Chios Mastic Gum, alongside isothis compound. researchgate.netmdpi.com Its presence is not limited to Pistacia lentiscus; it has also been identified in other plants, including Pistacia terebinthus and Vallesia glabra. medchemexpress.comgoogle.com

Overview of Triterpenoid (B12794562) Classification and Significance in Phytochemistry

Chemically, this compound is classified as a triterpenoid. nih.govwikipedia.org Triterpenoids are a large and diverse class of organic compounds, composed of six isoprene (B109036) units, which gives them a 30-carbon skeleton. foodb.ca this compound belongs to the tirucallane-type tetracyclic triterpenoids, characterized by a specific four-ring structure. wikipedia.orgwikipedia.org This classification is based on its structural features and biosynthetic origin, arising from the mevalonate (B85504) pathway in plants, a common route for the synthesis of all triterpenes and steroids. wikipedia.org Triterpenoids are of significant interest in phytochemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. wikipedia.org

Historical Perspective of this compound Research

The use of mastic resin for medicinal purposes dates back over 2,500 years in traditional Greek medicine. researchgate.net However, the scientific investigation into its chemical constituents, leading to the isolation and characterization of this compound, is a more recent endeavor. Early research focused on the extraction and separation of the components of mastic gum. google.com The development of advanced analytical techniques, such as chromatography and spectroscopy, has been instrumental in the isolation and structural elucidation of this compound. researchgate.net Initial studies identified its anti-inflammatory properties. google.com Subsequent research has expanded to explore its potential in other therapeutic areas, including oncology and as an antimicrobial agent. lookchem.com Molecular docking studies have even investigated its potential as an inhibitor of enzymes like trypanothione (B104310) reductase, which is crucial for the survival of certain parasites. nih.govsemanticscholar.orgnih.gov

Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C30H46O3 wikipedia.org
Molar Mass 454.69 g/mol wikipedia.org
Appearance White to off-white solid wikipedia.org
Melting Point 181 - 183 °C nih.gov
Solubility Practically insoluble in water; soluble in ethanol (B145695), DMSO wikipedia.org
IUPAC Name (E)-2-methyl-6-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hept-2-enoic acid nih.gov

Spectroscopic Data

The structure of this compound has been confirmed through various spectroscopic methods.

Spectroscopic TechniqueKey Findings
¹³C NMR Data available from the Human Metabolome Database (HMDB). nih.gov
¹H NMR Data available from the Human Metabolome Database (HMDB). nih.gov
Mass Spectrometry (MS) The exact mass is 454.34469533 Da. nih.gov
Infrared (IR) Spectroscopy Data available. glowscotland.org.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H46O3 B1234640 Masticadienonic acid CAS No. 514-49-8

Properties

CAS No.

514-49-8

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

IUPAC Name

(Z,6S)-2-methyl-6-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid

InChI

InChI=1S/C30H46O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,19,21-22,24H,8-9,12-18H2,1-7H3,(H,32,33)/b20-10-/t19-,21-,22-,24-,28+,29-,30+/m0/s1

InChI Key

VOYZLKWKVLYJHD-UZEUFRBSSA-N

Isomeric SMILES

CC(CC/C=C(\C)/C(=O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C

melting_point

181-183°C

physical_description

Solid

Synonyms

masticadienonic acid

Origin of Product

United States

Occurrence and Botanical Sources of Masticadienonic Acid

Isolation from Pistacia lentiscus (Chios Mastic Gum)

The most well-documented source of masticadienonic acid is mastic gum, a resin obtained from the bark of Pistacia lentiscus. wikipedia.org This shrub is native to the Mediterranean region, with the variety chia, cultivated exclusively on the Greek island of Chios, being the most famous producer of this resin. wikipedia.orgthieme-connect.commdpi.com The isolation process typically involves solvent-based extraction. The crude resin is dissolved in a mixture of solvents like ethyl acetate (B1210297) and methanol (B129727) to separate the soluble triterpenoid (B12794562) fraction from the insoluble polymer, poly-β-myrcene. mdpi.com Further separation into acidic and neutral fractions is achieved through acid-base partitioning. This compound is a major component of the acidic fraction, which can constitute up to 70% of the resin's weight. thieme-connect.commdpi.com

The biosynthesis of triterpenoids, including this compound, occurs via the mevalonate (B85504) pathway in the plant. wikipedia.org While Pistacia lentiscus is the primary source, the specific variety Pistacia lentiscus var. Chia is renowned for its high-quality mastic gum. thieme-connect.commdpi.com Research comparing resin collected using traditional methods versus new liquid collection techniques on Chios has shown variations in the concentrations of specific triterpenes. nih.govresearchgate.net For instance, in traditionally collected resin, this compound constituted about 9.3% of the triterpenic fraction, whereas in resin from liquid collection, it was higher at 14.7%. nih.govresearchgate.net This suggests that collection and cultivation methods may influence the biosynthesis and accumulation of the compound. Furthermore, elicitor-based strategies in callus cultures of P. lentiscus have been shown to enhance the production of various triterpenoids, indicating that their biosynthesis is responsive to external stimuli. dicle.edu.tr

This compound is found in a complex mixture of other triterpenoids within mastic gum. wikipedia.orgmdpi.com The acidic fraction, where this compound is prominent, also contains significant amounts of isothis compound, oleanonic acid, and moronic acid. nih.govnih.govmdpi.com Its hydroxylated analogue, masticadienolic acid, is also a major constituent. wikipedia.orgwikipedia.org The neutral fraction of the gum contains other triterpenoids such as tirucallol (B1683181), dammaradienone, oleanolic aldehyde, and oleanonic aldehyde. nih.gov

The table below summarizes the major triterpenoids that co-occur with this compound in Pistacia lentiscus resin.

FractionCompound NameType
AcidicIsothis compoundTriterpenoid Acid
AcidicMasticadienolic acidTriterpenoid Acid
AcidicOleanonic acidTriterpenoid Acid
AcidicMoronic acidTriterpenoid Acid
NeutralTirucallolTriterpenoid Alcohol
NeutralDammaradienoneTriterpenoid Ketone
NeutralOleanolic aldehydeTriterpenoid Aldehyde

Detection in Other Plant Species

While most associated with Pistacia lentiscus, this compound has also been identified in other plant species.

Amphipterygium adstringens, commonly known as "cuachalalate," is a medicinal plant from Mexico whose bark is a known source of this compound. nih.govmdpi.comthieme-connect.com Studies have confirmed that it is one of the major triterpenoid components in the bark, alongside 3α-hydroxy masticadienoic acid. nih.govmdpi.comabstractarchives.com The presence of these compounds is linked to the plant's traditional use. mdpi.com

Vallesia glabra, a shrub in the Apocynaceae family, is recognized for its rich content of indole (B1671886) alkaloids. nih.govthieme-connect.comresearchgate.net While extensive research has focused on its alkaloid profile, there is currently no specific scientific literature that confirms the presence of this compound in this plant. nih.govmdpi.comethnobotanyjournal.org The known chemical constituents are primarily various types of alkaloids. thieme-connect.com

This compound has been identified in Pistacia vera, the plant that produces pistachio nuts. epstem.netresearchgate.net It has been isolated from the unused waste stem parts of the plant, along with masticadienolic acid and tirucallol. epstem.netepstem.net Research on the fruit stems of P. vera also confirms the presence of this compound among other metabolites. researchgate.net This indicates that the biosynthesis of this triterpenoid is not limited to P. lentiscus within the Pistacia genus. nih.govherbmedpharmacol.com

Pistacia mexicana

Scientific studies have confirmed the presence of this compound in Pistacia mexicana. The compound has been successfully isolated from the hexane (B92381) extracts of the fruits and stems of this plant species. mdpi.comumich.mx This triterpenoid is noted as a significant component available from this source. umich.mx

Pistacia atlantica

This compound is a known constituent of Pistacia atlantica. nih.govscispace.com It is specifically detected in the resin, also referred to as oleo-gum-resin, produced by this tree. brieflands.comfrontiersin.org Multiple phytochemical analyses have consistently identified this compound as one of the triterpenes present in the acidic fraction of P. atlantica resin. nih.govbrieflands.comresearchgate.netnih.gov

Table 1: Botanical Sources of this compound

Botanical SourceFindingReferences
Pistacia mexicanaIsolated from fruit and stem extracts. mdpi.comumich.mxresearchgate.netsciforum.net
Pistacia atlanticaDetected in the plant's resin (oleo-gum-resin). nih.govscispace.combrieflands.comresearchgate.netnih.gov

Distribution within Plant Tissues

The concentration and presence of this compound are not uniform throughout the plants in which it is found. Its distribution varies significantly among different tissues.

Resin: The resin is a primary location for this compound. It is a well-documented component of the resin from Pistacia atlantica nih.govresearchgate.netnih.gov and other species like Pistacia lentiscus. mdpi.commdpi.com The acidic fraction of the resin, in particular, contains this compound. brieflands.commdpi.com

Fruit Stems: Research on Pistacia mexicana has led to the successful isolation of this compound from its stems. mdpi.comumich.mx

Fruits: The fruits of Pistacia mexicana have also been identified as a source from which this compound can be isolated. mdpi.comumich.mx

Leaves: In contrast to other plant parts, studies on Pistacia lentiscus have noted that this compound and its isomer, isothis compound, have not been detected in the leaves. mdpi.com

Table 2: Tissue Distribution of this compound in Pistacia Species

Plant TissuePresence of this compoundSpecies Mentioned in ResearchReferences
Resin / Oleo-gum-resinPresentPistacia atlantica, Pistacia lentiscus nih.govbrieflands.comresearchgate.netnih.govmdpi.commdpi.com
Fruit StemsPresentPistacia mexicana mdpi.comumich.mx
FruitsPresentPistacia mexicana mdpi.comumich.mx
LeavesNot DetectedPistacia lentiscus mdpi.com

Biosynthetic Pathways of Masticadienonic Acid

Elucidation of the Mevalonate (B85504) Pathway in Triterpenoid (B12794562) Synthesis

The biosynthesis of all triterpenoids, including masticadienonic acid, commences with the mevalonate (MVA) pathway. wikipedia.orgnih.gov This fundamental metabolic route is responsible for producing the essential five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov In contrast to the methylerythritol 4-phosphate (MEP) pathway, which is localized in plastids, the MVA pathway operates in the cytoplasm, endoplasmic reticulum, and peroxisomes of plant cells. nih.govscielo.br

The MVA pathway begins with the condensation of three molecules of acetyl-CoA. scielo.br Two molecules of acetyl-CoA are first joined to form acetoacetyl-CoA, a reaction catalyzed by the enzyme acetoacetyl-CoA thiolase (AACT). nih.gov Subsequently, a third acetyl-CoA molecule is added to acetoacetyl-CoA by 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govscielo.br The subsequent reduction of HMG-CoA to mevalonate by HMG-CoA reductase (HMGR) is a critical rate-limiting step in the pathway. nih.gov

Following a series of phosphorylation and decarboxylation reactions, mevalonate is converted into IPP. IPP is then isomerized to DMAPP by IPP isomerase. These two C5 units are the universal precursors for all isoprenoids. nih.govkegg.jp

Enzymatic Steps and Key Intermediates Leading to this compound

The journey from the basic C5 isoprenoid units to the complex structure of this compound involves a series of specific enzymatic reactions and key intermediate compounds.

The initial steps involve the sequential head-to-tail condensation of IPP and DMAPP to form larger prenyl diphosphates. One molecule of DMAPP is condensed with one molecule of IPP to form geranyl diphosphate (GPP) (C10). Another IPP molecule is then added to GPP to create farnesyl diphosphate (FPP) (C15). kegg.jp

The committed step in triterpenoid biosynthesis is the head-to-head condensation of two FPP molecules, catalyzed by the enzyme squalene (B77637) synthase (SQS), to form squalene (C30). frontiersin.org Squalene then undergoes epoxidation by squalene epoxidase (SQLE) to yield 2,3-oxidosqualene (B107256). frontiersin.org

This epoxide is a crucial branching point in triterpenoid synthesis. The cyclization of 2,3-oxidosqualene, catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), leads to the vast diversity of triterpenoid skeletons. frontiersin.orgtandfonline.com In the case of this compound, which possesses a tirucallane-type skeleton, a specific OSC, likely a tirucallol (B1683181) synthase, catalyzes the cyclization of 2,3-oxidosqualene to form the initial tetracyclic structure. wikipedia.orgfrontiersin.org Subsequent modifications, including oxidation and other functional group transformations, are then carried out by other enzymes, such as cytochrome P450 monooxygenases and dehydrogenases, to produce the final this compound molecule. wikipedia.org

Key Intermediates and Enzymes in the Biosynthesis of this compound

Intermediate CompoundEnzyme
Acetyl-CoAAcetoacetyl-CoA thiolase (AACT)
Acetoacetyl-CoA3-hydroxy-3-methylglutaryl-CoA synthase (HMGS)
3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)HMG-CoA reductase (HMGR)
MevalonateMevalonate kinase (MVK), Phosphomevalonate kinase (PMVK), Diphosphomevalonate decarboxylase (MVD)
Isopentenyl diphosphate (IPP)IPP isomerase
Dimethylallyl diphosphate (DMAPP)Geranyl diphosphate synthase (GPPS)
Geranyl diphosphate (GPP)Farnesyl diphosphate synthase (FPPS)
Farnesyl diphosphate (FPP)Squalene synthase (SQS)
SqualeneSqualene epoxidase (SQLE)
2,3-OxidosqualeneOxidosqualene cyclase (OSC) (e.g., Tirucallol synthase)
Tirucallane-type intermediateCytochrome P450s, Dehydrogenases
This compound

Comparative Analysis of Triterpenoid Biosynthesis in Producing Organisms

This compound is primarily isolated from various Pistacia species, most notably Pistacia lentiscus. wikipedia.org However, related triterpenoids are found in other species of the same genus, such as Pistacia terebinthus and Pistacia weinmannifolia, suggesting a conserved biosynthetic machinery. researchgate.netkspbtjpb.org

Comparative studies of the triterpene composition in different Pistacia species reveal both similarities and differences. For instance, the resin of P. terebinthus also contains this compound and its isomer, isothis compound, as major components, indicating that the core biosynthetic pathway is shared with P. lentiscus. researchgate.net Transcriptome analysis of P. weinmannifolia has identified numerous unigenes involved in terpenoid biosynthesis, providing a genetic basis for the production of these compounds. kspbtjpb.org Comparison with the transcriptome of Pistacia chinensis showed a significant number of homologous unigenes, further supporting the conservation of these pathways within the genus. kspbtjpb.org

While the fundamental mevalonate pathway and the subsequent steps leading to the tirucallane (B1253836) skeleton are likely conserved, variations in the downstream modifying enzymes, such as specific cytochrome P450s and dehydrogenases, could account for the observed differences in the profiles of minor triterpenoids among different Pistacia species. researchgate.net These subtle enzymatic variations contribute to the chemical diversity of the resins produced by these plants.

Chemical Synthesis and Derivatization of Masticadienonic Acid

Synthetic Approaches to Masticadienonic Acid Scaffolds

The total synthesis of complex natural products like this compound presents a considerable challenge to organic chemists. Research in this area often focuses on developing efficient and stereoselective methods to construct the characteristic tetracyclic triterpenoid (B12794562) core. These synthetic strategies are crucial for providing access to the natural product and its analogs for further study, independent of their natural abundance.

While a complete total synthesis of this compound is not widely reported in readily available literature, the synthesis of various triterpenoid scaffolds is a well-established field. These approaches often employ powerful carbon-carbon bond-forming reactions, such as Diels-Alder reactions, aldol (B89426) condensations, and various cyclization strategies, to build the intricate ring system. The development of these synthetic routes allows for the creation of diverse molecular frameworks that can be further elaborated to access a range of natural products, including the this compound scaffold.

In the context of related research, multicomponent reactions like the Ugi reaction have been utilized to create novel bis-amide derivatives of this compound isolated from Pistacia mexicana. researchgate.net This highlights a strategy where the naturally occurring scaffold is used as a starting material for creating libraries of new compounds. researchgate.net The synthesis of different scaffolds, whether rigid, semi-rigid, or flexible, is also an area of active investigation for creating molecules with specific biological targets. nih.gov

Semi-synthetic Modifications and Analog Preparation

Semi-synthesis, which involves the chemical modification of a readily available natural product, is a common and efficient strategy for producing derivatives of this compound. These modifications aim to explore the structure-activity relationships of the molecule and to generate analogs with potentially enhanced or novel biological activities.

Formation of Oxidized Derivatives

Oxidation reactions on the this compound scaffold can lead to the formation of new derivatives with altered biological properties. The introduction of oxygen-containing functional groups, such as hydroxyl or ketone groups, can significantly impact the molecule's polarity and its interactions with biological targets.

For instance, the oxidation of the A-ring of the triterpene core is a key step in certain derivatization pathways. mdpi.com A study on the A-ring contraction of isothis compound (IMNA) noted that oxidation occurred initially, leading to the formation of an α-hydroxy analog. mdpi.com Common oxidizing agents used for such transformations in triterpenoid chemistry include potassium permanganate (B83412) and chromium trioxide. These reactions can yield a variety of oxidized products, each with potentially unique biological activities.

Reduction Reactions and Functional Group Modifications

Reduction reactions offer another avenue for modifying the functional groups of this compound. The carbonyl group at C-3 and the carboxylic acid moiety are primary targets for reduction. The reduction of the C-3 ketone to a hydroxyl group, for example, yields masticadienolic acid. google.com

A typical laboratory procedure for this transformation involves dissolving this compound in methanol (B129727) at a low temperature (0°C), followed by the addition of a reducing agent like sodium borohydride (B1222165) (NaBH₄). google.com The reaction mixture is then stirred, often overnight, to allow for the complete reduction of the ketone. The resulting alcohol, masticadienolic acid, can then be isolated and purified using techniques such as silica (B1680970) gel chromatography. The use of other reducing agents, like lithium aluminum hydride (LiAlH₄), is also common in triterpenoid chemistry for achieving different degrees of reduction.

Reaction Starting Material Reagent Product Yield Reference
ReductionThis compound (500 mg)Sodium borohydride (83 mg)Masticadienolic acid (400 mg)80%

Substitution Reactions for Novel Functionalization

Nucleophilic substitution reactions provide a means to introduce a wide variety of new functional groups onto the this compound scaffold, potentially enhancing its biological activity. saskoer.caksu.edu.sa These reactions typically involve the displacement of a leaving group by a nucleophile. saskoer.caksu.edu.sa While specific examples of substitution reactions directly on this compound are not extensively detailed in the provided search results, the general principles of nucleophilic substitution are broadly applicable to organic molecules with suitable functional groups. saskoer.caksu.edu.sa

The presence of hydroxyl groups in reduced derivatives of this compound, for instance, could serve as a handle for further substitution reactions. These hydroxyl groups could be converted into better leaving groups, such as tosylates or mesylates, which can then be displaced by a variety of nucleophiles to introduce new functionalities.

Isomerization Studies (e.g., 24Z-Masticadienonic Acid to 24Z-Isothis compound)

This compound (MNA) and its isomer, isothis compound (IMNA), are major triterpenic acids found in Chios Mastic Gum. mdpi.comnih.gov These isomers differ in the position of a double bond within the tetracyclic ring system. researchgate.net The study of the isomerization between these two compounds is crucial for understanding their chemical behavior and for developing methods to selectively produce one isomer over the other.

A high-yield, acid-catalyzed procedure has been developed to synthesize IMNA from MNA. mdpi.com This process involves treating MNA with boron tribromide (BBr₃) in a solvent like dichloromethane (B109758) (DCM) at 0°C. mdpi.com This method allows for the efficient conversion of MNA to IMNA, providing access to the latter for further investigation and derivatization. mdpi.com The isomerization can also be performed on a mixture of MNA and IMNA to enrich the IMNA content. mdpi.com

Furthermore, the isomerization of the external double bond at the C-24 position has also been explored. mdpi.com An acid-catalyzed procedure has been used to obtain both the 24Z and 24E isomers of IMNA. mdpi.comnih.govdntb.gov.ua This demonstrates that the stereochemistry of the side chain can also be manipulated, leading to the generation of additional analogs.

Reaction Starting Material Reagent Product Yield Reference
IsomerizationMNA (60.0 mg)Boron tribromide (1.0 eq)IMNA (50.0 mg)83% mdpi.com
IsomerizationMNA (60.0 mg)Boron tribromide (1.2 eq)24E-Isothis compound (20.0 mg)35% mdpi.com

A-Ring Contraction Studies

A-ring contraction of the triterpenoid scaffold represents a significant structural modification that can lead to novel molecular frameworks. mdpi.comresearchgate.net Studies have shown that treating IMNA with a strong base, such as potassium tert-butoxide (t-BuOK), can induce an A-ring contraction. mdpi.com

Interestingly, this reaction does not proceed through a simple double bond migration as might be expected. Instead, it involves an initial oxidation to form an α-hydroxy analog, which is in equilibrium with a diketone intermediate. mdpi.com This is followed by a benzilic acid rearrangement, a well-known reaction for the ring contraction of α-diketones, to yield the A-ring contracted product. mdpi.com This process has led to the synthesis of two new analogs with modified A-rings, which could serve as novel scaffolds for designing new triterpene-based compounds. mdpi.comnih.gov The plausible mechanism involves the formation of an α-hydroxy–carboxylic acid. mdpi.com

Multicomponent Reactions Employing this compound (e.g., Ugi Reaction)

This compound, a triterpenoid isolated from plant sources such as Pistacia mexicana, serves as a valuable starting material in multicomponent reactions (MCRs) for the synthesis of complex molecules. researchgate.netmdpi.com Its inherent carboxylic acid functionality, which is notably an α,β-unsaturated and not sterically hindered, makes it a suitable component for reactions like the Ugi four-component reaction (U-4CR). researchgate.netmdpi.com The Ugi reaction is a powerful tool in modern organic chemistry that allows for the one-pot synthesis of peptide-like structures, known as bis-amides, from an aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.comwikipedia.org The incorporation of natural products like this compound into MCRs is an area of growing interest for creating diverse and potentially bioactive compounds. researchgate.net

Synthesis of Triterpenoid-Derived Bis-Amides

The Ugi reaction has been successfully employed to synthesize novel triterpenoid-derived bis-amides using this compound as the carboxylic acid component. researchgate.netmdpi.com In a typical procedure, this compound is reacted with an aldehyde, an amine (such as aniline), and an isocyanide (such as tert-butyl isocyanide) in a one-pot synthesis. researchgate.net This method has proven to be a facile and efficient route to a small library of new bis-amides under mild conditions. researchgate.netmdpi.com

The optimization of reaction conditions is crucial for achieving satisfactory yields. A screening of solvents revealed that ethanol (B145695) provided the best results, leading to the formation of the desired bis-amide product in moderate yields. researchgate.netmdpi.com Other solvents like methanol resulted in lower yields and the formation of side products, while greener alternatives like water or solvent-free conditions were not successful in producing the target molecule. researchgate.netmdpi.com The reaction is typically stirred at room temperature for 24 hours. researchgate.net

Table 1: Screening of Reaction Conditions for the Synthesis of a Triterpenoid-Derived Bis-Amide researchgate.net

Entry Solvent Temperature Time (h) Yield (%)
1 Methanol Room Temp. 24 25
2 Ethanol Room Temp. 24 58
3 Water Room Temp. 24
4 Solvent-free Room Temp. 24

This table summarizes the optimization of the Ugi reaction for the synthesis of a specific bis-amide (16a) derived from this compound, 4-nitrobenzaldehyde (B150856), aniline, and tert-butyl isocyanide. researchgate.net

Influence of Stereo-electronic Nature on Reaction Yields

The stereo-electronic properties of the aldehyde component have a significant impact on the yields of the Ugi reaction with this compound. researchgate.netmdpi.com To investigate this, a range of aldehydes, including activated and deactivated aromatic, aliphatic, and α,β-unsaturated aldehydes, were used in the synthesis of the bis-amide series. mdpi.com

It was observed that moderate yields were achieved when activated aromatic and aliphatic aldehydes were employed. mdpi.com For instance, the reaction with 4-nitrobenzaldehyde (an activated aromatic aldehyde) in ethanol at room temperature for 24 hours resulted in a 58% yield of the corresponding bis-amide. researchgate.net However, the use of an α,β-unsaturated aldehyde led to lower yields. mdpi.com This demonstrates that the electronic nature of the carbonyl component is a key factor in the outcome of the Ugi reaction in this context. mdpi.commdpi.com The successful synthesis of a series of bis-amides with varying aldehyde components highlights the versatility of this methodology, while also underscoring the influence of reactant electronics on reaction efficiency. mdpi.com

Table 2: Scope of the Aldehyde Component in the Ugi Reaction with this compound researchgate.netmdpi.comresearchgate.net

Aldehyde Aldehyde Type Product Yield (%)
4-nitrobenzaldehyde Activated Aromatic 16a 58
4-methoxybenzaldehyde Deactivated Aromatic 16b 45
Cinnamaldehyde α,β-Unsaturated 16c 29
Isovaleraldehyde Aliphatic 16d 41

This table illustrates the effect of different aldehydes on the yield of the Ugi reaction to form triterpenoid-derived bis-amides (16a-d) under optimized conditions (ethanol, room temperature, 24h). researchgate.netmdpi.com

Analytical Methodologies for Masticadienonic Acid Research

Extraction and Fractionation Techniques from Natural Sources

The initial step in studying masticadienonic acid involves its extraction from natural resin, most commonly Chios mastic gum from Pistacia lentiscus var. chia. The process is designed to separate the triterpenoid-rich fractions from the raw resin, which also contains a polymer, poly-β-myrcene.

A common procedure begins with dissolving the crude mastic gum in a solvent mixture, such as ethyl acetate (B1210297) and methanol (B129727). This allows the insoluble polymer to be removed by decantation. Following this, an acid-base liquid-liquid extraction is employed to partition the triterpenes into acidic and neutral fractions. The supernatant containing the triterpenes is partitioned between an aqueous alkaline solution (e.g., 5% sodium carbonate) and an organic solvent like diethyl ether. The neutral triterpenes remain in the ether phase, while the acidic triterpenes, including this compound, are converted to their salt form and dissolve in the aqueous phase. Subsequent acidification of the aqueous layer with an acid (e.g., HCl) precipitates the acidic triterpenes, which are then re-extracted with an organic solvent.

Further fractionation of the crude acidic extract is often necessary to isolate this compound from other structurally similar triterpenic acids. This is typically achieved through column chromatography, using stationary phases like silica (B1680970) gel or Sephadex LH-20, and eluting with a gradient of solvents. nih.govjcsp.org.pk Centrifugal Partition Chromatography (CPC) has also been utilized in a pH-zone refining mode to effectively separate the acidic triterpenes into enriched fractions containing this compound and its isomer. thieme-connect.comresearchgate.net

Table 1: Example of a General Extraction and Fractionation Protocol for this compound

Step Procedure Purpose
1. Polymer Removal Dissolve crude mastic gum in Ethyl Acetate and Methanol; let settle for 48 hours and decant. To separate the triterpenic fraction from the insoluble poly-β-myrcene polymer.
2. Acid-Base Partitioning Partition the resulting residue between 5% Na₂CO₃ (aqueous) and Diethyl Ether (organic). To separate the acidic triterpenes (including this compound) into the aqueous phase from the neutral triterpenes in the organic phase.
3. Recovery of Acidic Fraction Acidify the aqueous phase with 1N HCl and re-extract with Diethyl Ether. To recover the protonated acidic triterpenes back into an organic solvent.

| 4. Further Purification | Subject the acidic fraction to Column Chromatography (e.g., Silica Gel, MPLC). nih.gov | To isolate pure this compound from other acidic triterpenes like isothis compound and oleanonic acid. |

Chromatographic Separation Methods

Chromatography is indispensable for both the analysis and purification of this compound. A range of techniques are employed, from large-scale preparative methods to highly sensitive analytical methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound. For analytical purposes, HPLC coupled with a Photodiode Array Detector (HPLC-PDA or HPLC-DAD) allows for the quantification of the compound in extracts. nih.gov Reversed-phase columns, such as C18 or RP-80A, are commonly used. nih.govmdpi.com

Semi-preparative HPLC is crucial for isolating milligram to gram quantities of pure this compound for further biological and chemical studies. metwarebio.comnih.gov This method uses wider columns and higher flow rates than analytical HPLC to handle larger sample loads. metwarebio.com A significant challenge in the purification is the separation of this compound from its close isomer, 24Z-isothis compound, which often requires carefully optimized gradient elution methods. mdpi.com

Table 2: Examples of HPLC Methods for this compound Analysis

Method Type Column Mobile Phase Detection Application Reference
Analytical LC-PDA Phenomenex Synergi MAX-RP 80A Isocratic: Acetonitrile-Water reagent alcohol PDA at 215 nm Quantitative analysis of this compound in Amphipterygium adstringens extracts. nih.gov nih.gov

| Preparative RP-HPLC-PDA | Agilent 5 Prep-C18 (50 x 50 mm) | Gradient: Water (A) and Acetonitrile (B) | PDA at 210 nm | Isolation of pure this compound (50 mg per 500 mg injection of acidic fraction). mdpi.com | mdpi.com |

Ultra-High Performance Liquid Chromatography (UHPLC), often coupled with Mass Spectrometry (MS), provides enhanced resolution, speed, and sensitivity for the analysis of this compound. thieme-connect.com UHPLC systems coupled to high-resolution mass spectrometers (HRMS), such as Quadrupole-Orbitrap (Q-Orbitrap) or Time-of-Flight (TOF) analyzers, are powerful tools for the comprehensive qualitative profiling of triterpenes in mastic gum. thieme-connect.comnih.gov These methods allow for the accurate mass measurement of the parent ion and its fragments, facilitating the tentative identification of dozens of compounds, including this compound, in a single run based on their elemental composition and fragmentation patterns. nih.gov

Table 3: UHPLC-HRMS System for Terpene Profiling in Mastic

Parameter Description
LC System ACQUITY H-Class UPLC system. mdpi.com
Column Fortis Speedcore Biphenyl (2.6 μm, 2.1 mm × 100 mm). mdpi.com
Mobile Phase Gradient of Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid. mdpi.com
Mass Spectrometer Triple-TOF or Q-Orbitrap HRMS. mdpi.comnih.gov

| Application | Systematic qualitative analysis and characterization of terpenes, including this compound, in mastic extracts. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for analyzing the triterpenic acid fraction of resins. nih.gov Due to the low volatility of this compound, a derivatization step is required prior to analysis. The carboxylic acid group is typically converted into its methyl ester using a methylating agent, such as iodomethane (B122720) or diazomethane, to increase its volatility. nih.govgummastic.gr Following methylation, the sample can be analyzed by GC-MS to identify and quantify the triterpenoid (B12794562) constituents. gummastic.grcapes.gov.br

More recently, Gas Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (GC-QToF-MS) has been applied to the study of mastic resin. researchgate.netrsc.org This advanced technique offers superior sensitivity and mass accuracy compared to standard single quadrupole GC-MS, enhancing the structural elucidation of compounds and allowing for the analysis of trace components, which is particularly useful in the study of archaeological samples. researchgate.netrsc.orgresearchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) serves as a rapid and versatile method for the qualitative screening of mastic gum extracts, fractions, and isolated compounds. mdpi.comjmpas.com The analysis is performed on HPTLC plates (e.g., silica gel 60), and various solvent systems can be employed as the mobile phase to achieve separation. One study utilized a system of dichloromethane (B109758)/methanol (98:2 v/v) for profiling. mdpi.com After development, the compounds are visualized by spraying with a reagent, such as sulfuric vanillin, and heating. mdpi.com HPTLC provides a quick chromatographic fingerprint of the sample, but it has been noted that it may not fully resolve the isomeric pair of masticadienonic and isomasticadienonic acids, which can appear as a single broad band. researchgate.net

Spectroscopic Characterization and Structural Elucidation

The definitive identification of this compound relies on a combination of spectroscopic techniques. After isolation, the compound's structure is elucidated and confirmed using primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). jcsp.org.pk

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its molecular formula (C₃₀H₄₆O₃). mdpi.com In negative ion mode ESI-HRMS, this compound is detected as the deprotonated molecule [M-H]⁻. mdpi.com

NMR spectroscopy provides the complete structural framework.

¹H-NMR (Proton NMR) reveals the number and types of protons and their neighboring environments.

¹³C-NMR (Carbon-13 NMR) indicates the number and electronic environment of each carbon atom in the molecule. nih.govresearchgate.net

2D-NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between protons and carbons, confirming the tirucallane-type triterpenoid skeleton and the precise placement of functional groups like the ketone and the α,β-unsaturated carboxylic acid side chain. researchgate.net

The collective data from these advanced analytical methods ensures the unambiguous identification and structural confirmation of this compound, which is essential for any subsequent biological or chemical investigation. researchgate.net

Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like this compound. sigmaaldrich.com It provides detailed information about the carbon-hydrogen framework of the molecule. aocs.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to unambiguously assign the chemical structure of this triterpenoid. jcsp.org.pk

1D NMR (¹H and ¹³C):

¹H NMR: Proton NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, ¹H NMR helps to identify signals corresponding to its methyl groups, olefinic protons, and the protons within the cyclic structure and the side chain.

¹³C NMR: Carbon-13 NMR spectra reveal the number of non-equivalent carbons and their chemical nature (e.g., carbonyl, olefinic, aliphatic). nih.govnih.gov In this compound, characteristic signals for the carbonyl carbon of the carboxylic acid, the ketone group, and the carbons involved in double bonds are observed. jcsp.org.pknih.gov

2D NMR (COSY, HSQC, HMBC): To overcome the complexity and signal overlap in 1D spectra, 2D NMR techniques are crucial for complete structural assignment. researchgate.netharvard.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecular structure. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the assignment of protons to their attached carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is instrumental in piecing together the entire molecular skeleton of this compound, including the connectivity of the rings and the side chain.

The following table summarizes representative ¹³C NMR spectral data for this compound as reported in the literature.

Carbon AtomChemical Shift (δ, ppm)
C-3218.2
C-7119.8
C-8145.5
C-24162.1
C-25128.9
C-26169.1
Note: The chemical shifts are illustrative and can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (HPLC-MS, APCI-MS)

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and elemental composition of this compound. uva.nl When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), it becomes a powerful method for the analysis of complex mixtures containing this compound. nih.govuva.nl

HPLC-MS: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is widely used for the separation, identification, and quantification of triterpenoids from natural extracts. nih.govcapes.gov.br Reversed-phase HPLC is often employed to resolve this compound from its isomers and other related compounds. capes.gov.br The mass spectrometer then provides molecular weight information and fragmentation patterns that aid in structural confirmation. researchgate.net Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry offers even greater resolution and sensitivity for analyzing this compound in various matrices. researchgate.netthieme-connect.com

APCI-MS: Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique frequently used for the analysis of relatively non-polar compounds like triterpenoids. uva.nlnih.gov APCI-MS is particularly useful as it often provides clear molecular ion peaks, which are crucial for determining the molecular weight of this compound. uva.nl This technique can be used in both positive and negative ion modes to obtain complementary structural information. uva.nl Off-line APCI-MS/MS has been successfully used for the target-guided isolation of this compound from plant extracts. nih.gov The fragmentation patterns observed in APCI-MS/MS can help differentiate between structural isomers. nih.gov

The table below shows the characteristic m/z values for this compound observed in APCI-MS.

Ionization ModeObserved m/z ValuesInterpretation
Positive[M+H]⁺, [M+H-H₂O]⁺, [M+H-HCOOH]⁺Protonated molecule and fragment ions
Negative[M-H]⁻Deprotonated molecule

Fourier-Transform Infrared Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. mdpi.comnih.gov The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its key structural features. semanticscholar.orgresearchgate.netugm.ac.id

The analysis of the FT-IR spectrum of this compound reveals the following significant absorption peaks:

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is indicative of the hydroxyl group of the carboxylic acid.

C=O Stretch: A sharp, strong peak around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. Another distinct peak, typically around 1680-1700 cm⁻¹, is attributed to the ketone functional group in the ring structure.

C=C Stretch: Absorption bands in the 1640-1680 cm⁻¹ region are characteristic of the carbon-carbon double bonds present in the triterpenoid skeleton and the side chain.

C-H Stretch: Peaks in the 2850-3000 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups.

The following table summarizes the key FT-IR absorption bands for this compound.

Functional GroupWavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch~2500-3300 (broad)
Carboxylic Acid C=O Stretch~1700-1725
Ketone C=O Stretch~1680-1700
Alkene C=C Stretch~1640-1680
Aliphatic C-H Stretch~2850-3000

Quantitative Analysis in Research Matrices (excluding clinical samples)

The quantitative analysis of this compound in various non-clinical research matrices, such as plant extracts and cell culture media, is essential for a wide range of studies. This typically involves chromatographic methods coupled with sensitive detectors.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant techniques for the quantitative analysis of this compound. nih.govthieme-connect.com These methods offer excellent separation of this compound from other closely related triterpenoids, which is crucial for accurate quantification. researchgate.net

For detection, UV detectors can be used, often set at a wavelength where the α,β-unsaturated carbonyl system of this compound absorbs. However, for higher sensitivity and specificity, mass spectrometry is the preferred detection method. researchgate.net A UHPLC-tandem mass spectrometry (UHPLC-MS/MS) method has been developed and validated for the direct quantification of this compound. thieme-connect.com

In a typical quantitative analysis workflow, a calibration curve is constructed using a pure analytical standard of this compound. thieme-connect.com The concentration of the compound in the research matrix is then determined by comparing its peak area to the calibration curve. For instance, in studies investigating the biological activity of plant extracts, the concentration of this compound in the extract is quantified to correlate it with the observed effects. Similarly, when studying the effects of this compound on cell cultures, its concentration in the culture medium can be monitored over time. nih.gov

The table below provides an example of a quantitative analysis method for this compound in a research matrix.

ParameterMethod/Condition
Analytical TechniqueUHPLC-MS/MS
ColumnReversed-phase C18 column
Mobile PhaseGradient elution with a mixture of water (with formic acid) and acetonitrile
Ionization ModeElectrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
DetectionMultiple Reaction Monitoring (MRM)
Limit of QuantitationLow ng/mL range

Biological Activities and Molecular Mechanisms of Masticadienonic Acid

Antitumor Mechanisms and Cellular Apoptosis Induction

Masticadienonic acid exerts its antitumor effects through a multi-pronged approach that includes the inhibition of cancer cell proliferation and the induction of programmed cell death, known as apoptosis. nih.gov These mechanisms have been observed in both laboratory cell cultures and in non-human studies.

Inhibition of Cell Proliferation (PCNA, Ki-67)

A key aspect of cancer is uncontrolled cell division. This compound has been shown to interfere with this process by downregulating the expression of important cell proliferation markers. nih.gov Specifically, studies have demonstrated that this compound treatment leads to a decrease in the levels of Proliferating Cell Nuclear Antigen (PCNA) and Ki-67. nih.govresearchgate.net Both PCNA and Ki-67 are proteins that are actively synthesized in growing and dividing cells, and their reduced expression is a strong indicator of an anti-proliferative effect. nih.gov In a mouse prostate cancer xenograft model, this compound administered at doses of 125 and 250 mg/kg was found to decrease the number of cells positive for PCNA and downregulate the expression of Ki-67 at all tested doses. nih.gov

Modulation of Apoptotic Pathways (Caspase Activation, DNA Fragmentation)

Apoptosis is a natural and essential process for removing old or damaged cells. Cancer cells often develop mechanisms to evade apoptosis, allowing them to survive and proliferate. This compound has been found to re-engage this cell death pathway in cancer cells. nih.govresearchgate.net One of the hallmark features of apoptosis is the activation of a family of enzymes called caspases, which act as executioners, dismantling the cell in a controlled manner. frontiersin.orgmdpi.com The activation of these caspases leads to the cleavage of critical cellular proteins and the breakdown of the cell's internal structure. frontiersin.org Another key event in apoptosis is the fragmentation of DNA within the cell nucleus. frontiersin.orgnih.gov Studies have shown that this compound treatment induces DNA fragmentation, a definitive sign of apoptosis. nih.govnih.gov This was demonstrated using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects breaks in the DNA. nih.govnih.gov The activation of caspases ultimately triggers the degradation of nuclear DNA. frontiersin.org

In vitro Cytotoxicity Studies in Cancer Cell Lines (e.g., prostate cancer cells)

The direct cytotoxic (cell-killing) effects of this compound have been evaluated in various cancer cell lines in a laboratory setting. In studies involving human prostate cancer cells (PC-3), this compound demonstrated the ability to inhibit cell proliferation. nih.gov The effectiveness of a compound in killing cancer cells is often measured by its IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. For this compound, the IC50 value in PC-3 prostate cancer cells was determined to be 56.51 µM. nih.gov

CompoundCell LineIC50 ValueReference
This compoundPC-3 (Prostate Cancer)56.51 µM nih.gov

In vivo Antitumor Efficacy in Non-Human Xenograft Models

To assess the antitumor potential in a living organism, this compound has been tested in non-human xenograft models. These models involve transplanting human cancer cells into immunodeficient mice. nih.gov In studies using a prostate cancer xenograft model, this compound significantly inhibited tumor growth. nih.govresearchgate.net Mice treated with this compound showed a notable reduction in tumor volume compared to untreated control groups. researchgate.net Specifically, a combination of 47.5 mg/kg of this compound and 2 mg/kg of cisplatin (B142131) administered every third day for 21 days reduced tumor volume by approximately 82% compared to untreated mice. preprints.org These findings indicate that the anti-proliferative and pro-apoptotic effects observed in cell cultures translate to a tangible reduction in tumor size in a more complex biological system. nih.gov

Anti-inflammatory Efficacy and Pathway Modulation

In addition to its antitumor properties, this compound exhibits significant anti-inflammatory effects. mdpi.com Inflammation is a complex biological response that, when chronic, can contribute to various diseases.

Inhibition of Pro-inflammatory Pathways (e.g., NF-κB)

A key regulator of the inflammatory response is a protein complex called nuclear factor-kappa B (NF-κB). mdpi.com Under normal conditions, NF-κB is kept inactive in the cytoplasm. However, upon stimulation by pro-inflammatory signals, it moves into the nucleus and switches on the genes for inflammatory proteins, such as cytokines. plos.org Research has shown that this compound can suppress the activation of the NF-κB signaling pathway. mdpi.comresearchgate.net By inhibiting this pathway, this compound reduces the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). mdpi.comresearchgate.net This mechanism has been observed in a mouse model of colitis, where this compound treatment led to a reduction in these inflammatory markers. researchgate.net

Mitigation of Colitis in Experimental Models (e.g., DSS-induced acute colitis)

Research has shown that this compound (MDA) can effectively alleviate the severity of dextran (B179266) sulphate sodium (DSS)-induced acute colitis in mouse models. researchgate.netnih.gov In these studies, administration of MDA led to a reduction in the disease activity index, which includes an increase in body weight and colon length, and a decrease in spleen weight and histological score. nih.gov These findings suggest a significant role for MDA in mitigating the pathological features of colitis. The amelioration of colitis severity is a key indicator of the compound's anti-inflammatory potential in the context of inflammatory bowel disease (IBD). nih.gov

Table 1: Effects of this compound on DSS-Induced Colitis in Mice

ParameterObservationReference
Disease Activity Index Reduced nih.gov
Body Weight Increased nih.gov
Colon Length Increased nih.gov
Spleen Weight Reduced nih.gov
Histological Score Reduced nih.gov

Effects on Intestinal Barrier Integrity

This compound has been found to enhance intestinal barrier function, a critical factor in preventing the translocation of harmful substances from the gut into the bloodstream. researchgate.netnih.gov It achieves this by restoring the expression of tight junction proteins, specifically zonula occludens-1 (ZO-1) and occludin. nih.gov The upregulation of these proteins helps to maintain the structural integrity of the intestinal epithelium. Furthermore, MDA supplementation has been shown to activate the NF-E2-related factor-2 (Nrf2) signaling pathway, which plays a role in protecting against oxidative stress and maintaining cellular homeostasis, thereby contributing to a healthier intestinal barrier. nih.gov The protective effect on the intestinal barrier is also demonstrated by a reduction in paracellular permeability in human colon cell models. researchgate.net

Regulation of Inflammatory Cytokines (TNFα, IL-1β, IL-6)

A key aspect of this compound's anti-inflammatory activity is its ability to regulate the production of pro-inflammatory cytokines. Studies have demonstrated that MDA treatment significantly reduces the serum levels of tumor necrosis factor-alpha (TNFα), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in models of colitis. nih.gov These cytokines are central mediators of the inflammatory cascade in IBD. bioline.org.brmdpi.com The reduction in these inflammatory markers is achieved through the inhibition of the MAPK and NF-κB signaling pathways, which are crucial in the transcriptional regulation of these cytokines. nih.gov

Table 2: Impact of this compound on Pro-Inflammatory Cytokines

CytokineEffect of this compoundSignaling Pathway ImplicatedReference
TNFα Reduced serum levelsInhibition of MAPK and NF-κB nih.gov
IL-1β Reduced serum levelsInhibition of MAPK and NF-κB nih.gov
IL-6 Reduced serum levelsInhibition of MAPK and NF-κB nih.gov

Antimicrobial and Antiparasitic Actions

Beyond its anti-inflammatory properties, this compound exhibits direct action against various pathogens.

Efficacy against Parasitic Organisms (e.g., Leishmania parasites)

This compound has shown potential as an antiparasitic agent, particularly against Leishmania parasites, the causative agents of leishmaniasis. mdpi.comsemanticscholar.org In silico studies using molecular docking have revealed that this compound has a promising binding affinity to trypanothione (B104310) reductase, a crucial enzyme for the survival of Leishmania parasites. mdpi.comresearchgate.netnih.gov This enzyme is responsible for protecting the parasites from oxidative stress, and its inhibition can lead to their death. mdpi.com These findings suggest that this compound could be a valuable lead compound in the development of new treatments for leishmaniasis. mdpi.comsemanticscholar.org

Mechanism of Trypanothione Reductase Inhibition

This compound has been identified as a potential inhibitor of trypanothione reductase (TR), a crucial enzyme for the survival of Leishmania parasites. mdpi.comnih.gov Trypanothione reductase is responsible for the parasite's defense mechanism against oxidative stress and plays a vital role in its virulence. mdpi.compreprints.orgnih.gov The enzyme is essential for maintaining the reduced state of trypanothione, which in turn neutralizes reactive oxygen species produced by the host's macrophages during an infection. semanticscholar.org As this enzyme is absent in humans, it is considered a promising and valid drug target for the development of new treatments for trypanosomatid diseases like leishmaniasis. mdpi.comsemanticscholar.org The inhibition of trypanothione reductase by compounds such as this compound disrupts the parasite's ability to combat oxidative damage, leading to a significant decrease in cell viability. preprints.orgresearchgate.net This mechanism suggests that this compound could serve as a basis for the development of novel antiparasitic drugs. mdpi.compreprints.orgresearchgate.net

Molecular Docking Studies on Enzyme-Ligand Interactions

In silico molecular docking studies have been conducted to elucidate the binding interactions between this compound and the active site of trypanothione reductase from Leishmania infantum. mdpi.compreprints.orgresearchgate.net These computational analyses predict a favorable binding affinity, indicating that this compound can effectively occupy the enzyme's active site. mdpi.comnih.gov

The docking results revealed a free binding energy of -6.2 kcal/mol for this compound with the enzyme. researchgate.net The interaction is characterized by several hydrophobic interactions with key amino acid residues within the binding pocket, including Trp21, Leu17, Val53, Val58, and Ile106. researchgate.net Additionally, the analysis identified two hydrogen bonds forming between the ligand and the residues Ser14 and Gly49, with bond lengths of 2.96 Å and 2.9 Å, respectively. researchgate.net These interactions collectively anchor the this compound molecule within the catalytic site of trypanothione reductase, suggesting a molecular basis for its inhibitory activity. researchgate.net

Table 1: Molecular Docking Interaction of this compound with Trypanothione Reductase. researchgate.net
LigandFree Binding Energy (kcal/mol)Closest Residues Involved in Hydrophobic InteractionsResidues Forming Hydrogen BondsHydrogen Bond Length (Å)
This compound-6.2Trp21, Leu17, Gly49, Val53, Val58, Ile106, Ser14Ser14, Gly492.96, 2.9

Enzyme Inhibition Profiles

This compound has been identified as a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). thieme-connect.comresearchgate.netnih.gov This enzyme is responsible for converting inactive cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic target for managing metabolic syndrome and diabetes. thieme-connect.commdpi.com

Studies have shown that this compound, along with its isomer isothis compound, selectively inhibits 11β-HSD1 over the related 11β-HSD2 isozyme at low micromolar concentrations. thieme-connect.comresearchgate.netnih.gov The inhibition of 11β-HSD2 is undesirable as it can lead to hypertension. researchgate.net The inhibitory activity of this compound against 11β-HSD1 was evaluated in lysed cells expressing the enzyme, yielding an IC50 value of 2.51 µM. mdpi.comresearcher.life Molecular docking analyses confirmed that this compound occupies the binding site of 11β-HSD1, preventing the natural substrate from binding. researchgate.netmdpi.comresearchgate.net These findings suggest that the inhibition of 11β-HSD1 may contribute to the traditional antidiabetic uses of plant resins containing this compound. thieme-connect.comresearcher.life

Table 2: Inhibition of 11β-HSD1 by this compound. mdpi.comresearcher.life
CompoundTarget EnzymeIC50 Value (µM)
This compound11β-HSD12.51
Isothis compound11β-HSD11.94
Glycyrrhetinic acid (Standard)11β-HSD10.68

This compound is characterized as a specific competitive inhibitor of secreted phospholipase A2 (sPLA2). biocrick.comchemfaces.com This enzyme is involved in inflammatory processes. The inhibitory action of this compound extends to sPLA2 sourced from various origins, including the pancreas and bee venom. biocrick.comchemfaces.com The mechanism of inhibition involves the protection of the active site histidine residue from alkylation, which is a critical component of the enzyme's catalytic function. biocrick.comchemfaces.com The side chain of this compound is thought to access the catalytic-site region of phospholipase A2, while its tetracyclic nucleus interacts with the interfacial recognition region of the enzyme. biocrick.com This inhibitory activity is linked to the observed anti-inflammatory effects of the compound. biocrick.comchemfaces.com

This compound has demonstrated inhibitory activity against key carbohydrate-hydrolyzing enzymes, α-glucosidase and α-amylase, which are important targets in the management of type 2 diabetes. ingentaconnect.comresearchgate.net Inhibition of these enzymes slows down the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia.

In a study evaluating metabolites from Pistacia vera fruit stems, this compound was found to be a potent inhibitor of α-glucosidase, with an IC50 value of 0.13 mg/mL. ingentaconnect.com This was significantly more potent than the standard inhibitor, acarbose (B1664774) (IC50 = 10.30 mg/mL). ingentaconnect.com While it also inhibited α-amylase, its effect was weaker compared to acarbose. ingentaconnect.comresearchgate.net

Table 3: α-Glycosidase and α-Amylase Inhibition by this compound. ingentaconnect.com
Compound/Extractα-Glycosidase IC50 (mg/mL)α-Amylase IC50 (mg/mL)
This compound0.13>10 (Weaker than acarbose)
Acarbose (Standard)10.30N/A (Used as standard)

The inhibitory potential of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes targeted in Alzheimer's disease therapy, has been investigated with varied results. Some studies indicate that pure this compound has weak inhibitory effects on these enzymes, reducing their activity only at very high concentrations. ingentaconnect.comresearchgate.net

Conversely, other research suggests a more significant role, particularly for BChE. An acetone (B3395972) extract from pistachio mesocarps, containing this compound, was found to be a powerful inhibitor of BChE, with potency comparable to the standards neostigmine (B1678181) and galantamine, while showing weaker inhibition against AChE. jcsp.org.pk Furthermore, molecular docking studies have predicted that this compound has a significant binding affinity for enzymes involved in Alzheimer's pathology, including both AChE and BChE. nih.goveurekaselect.com One such study noted a strong interaction between this compound and the BACE1 enzyme, a target in Alzheimer's, highlighting a hydrogen bond with the Arg128 residue. nih.gov These findings suggest that while the direct inhibitory potency might vary, this compound could be a relevant molecule in the context of neuroprotective research. nih.goveurekaselect.com

Table 4: Cholinesterase Inhibition Profile of this compound and Related Extracts. ingentaconnect.comjcsp.org.pk
SubstanceAChE InhibitionBChE Inhibition
This compound (pure)Weak (High concentration required)Weak (High concentration required)
Acetone Extract (containing this compound)Weaker than standardsPowerful (Comparable to standards)

Immunomodulatory Effects

This compound (MDA) has demonstrated notable effects on the immune system, influencing the activity of macrophages, T lymphocytes, and dendritic cells. mdpi.comnih.gov These interactions are critical for orchestrating an immune response.

Research has shown that this compound is capable of activating nitric oxide synthase (iNOS) in macrophages. mdpi.comresearchgate.netnih.gov Macrophages are essential cells in the immune system that can eliminate pathogens, and one of their key mechanisms is the production of nitric oxide (NO). nih.govfrontiersin.org The enzyme iNOS catalyzes the conversion of arginine into citrulline and NO. nih.govfrontiersin.org The production of NO is a vital part of the macrophage's antimicrobial and immunoregulatory functions. frontiersin.org this compound's ability to induce nitric oxide production in macrophages points to its role as an immunomodulatory agent. mdpi.comresearchgate.net

In addition to its effects on macrophages, this compound has been found to induce the proliferation of T lymphocytes. mdpi.comresearchgate.netnih.gov T lymphocytes are a crucial component of the adaptive immune system, responsible for cell-mediated immunity. Dendritic cells, after encountering a pathogen, mature and migrate to lymph nodes to activate these T cells. mdpi.com The ability of this compound to promote T lymphocyte proliferation in vivo highlights its potential to stimulate a cellular immune response. mdpi.comresearchgate.net

Dendritic cells (DCs) are potent antigen-presenting cells that link the innate and adaptive immune systems. mdpi.com Their maturation state is critical for determining the nature of the subsequent T cell response. nih.gov This maturation is characterized by the increased expression of co-stimulatory molecules such as CD40, CD80, and CD86. nih.govnih.gov

Studies on the effect of this compound on DC maturation have revealed a nuanced modulatory role. When DCs were treated with this compound, a slight increase in the expression of CD40, CD80, and CD86 was observed compared to untreated DCs. researchgate.net However, these levels were lower than those induced by potent maturation stimuli like Tumor Necrosis Factor-alpha (TNFα). mdpi.comresearchgate.net Specifically, MDA treatment resulted in a slight, though not statistically significant, increase in CD40 expression. mdpi.comresearchgate.netresearchgate.net This has led to the characterization of MDA-treated DCs as having a "semi-mature" phenotype. mdpi.commdpi.com Immature or semi-mature DCs with low levels of co-stimulatory molecules may not trigger a strong effector immune response and can sometimes lead to immune tolerance. mdpi.com

The table below summarizes the observed effects of this compound on the expression of key co-stimulatory molecules on dendritic cells based on research findings.

Table 1: Effect of this compound on Dendritic Cell Co-stimulatory Molecules

Co-stimulatory Molecule Observed Effect of this compound (MDA) Comparison with Controls Source
CD80 Slight increase in expression. Higher than untreated DCs, but lower than TNFα-treated DCs. researchgate.net
CD86 Slight increase in expression. Higher than untreated DCs, but lower than TNFα-treated DCs. researchgate.net

| CD40 | Increased expression, but no significant differences observed. | Higher than untreated DCs. | mdpi.comresearchgate.netresearchgate.net |

Structure Activity Relationship Sar Studies of Masticadienonic Acid and Its Analogs

Identification of Pharmacophores for Target Enzyme Inhibition

A pharmacophore is an abstract representation of the molecular features necessary for a molecule to interact with a specific biological target. Identifying these pharmacophores is a key step in drug discovery and in understanding a compound's mechanism of action.

Pharmacophore-based virtual screening has successfully identified masticadienonic acid and its isomer, isothis compound, as inhibitors of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1). nih.govresearchgate.net This enzyme is a promising therapeutic target for metabolic disturbances as it catalyzes the conversion of inactive cortisone (B1669442) to active cortisol. nih.gov The screening identified the triterpenoid (B12794562) skeleton as a crucial component for this inhibitory activity. nih.gov The two isomers were found to selectively inhibit 11β-HSD1 over the related 11β-HSD2 enzyme at low micromolar concentrations, suggesting that the core structure is well-suited for the enzyme's active site. nih.govnih.gov These findings indicate that inhibition of 11β-HSD1 may contribute to the antidiabetic properties attributed to mastic gum. nih.gov

In addition to 11β-HSD1, this compound has been identified as an inhibitor of other enzymes, such as trypanothione (B104310) reductase from the parasite Leishmania infantum. mdpi.comresearchgate.net This enzyme is vital for the parasite's defense against oxidative stress. mdpi.com The ability of the this compound scaffold to interact with diverse enzyme targets highlights its potential as a template for developing inhibitors against various diseases. Further studies are focused on pinpointing the exact combination of hydrogen bond donors, acceptors, and hydrophobic regions that constitute the pharmacophore for each specific enzyme target.

Influence of Structural Modifications on Biological Activities

Altering the chemical structure of this compound can significantly impact its biological profile. Studies on natural and semi-synthetic analogs have provided valuable insights into the specific functional groups and structural motifs that govern its activity.

Isomers of this compound also exhibit distinct biological activities. Isothis compound, which differs in the position of a double bond within the triterpenoid core (C8-C9 instead of C7-C8), is also a potent inhibitor of 11β-HSD1, with some studies reporting an even lower IC50 value (1.94 µM for isothis compound versus 2.51 µM for this compound). nih.govnih.gov

Recent research into semi-synthetic analogs has further illuminated the SAR of this compound class. nih.gov For instance, isomerization of the external double bond in isothis compound to create 24E-isothis compound, and the creation of a novel compound through A-ring contraction (24Z-2-hydroxy-3-oxotirucalla-1,8,24-trien-26-oic acid), resulted in molecules with significant anti-inflammatory activity. nih.gov These analogs were shown to markedly reduce the mRNA expression levels of pro-inflammatory markers such as Tnf, Il6, and Nfkb1 in macrophage cells. nih.gov

Another analog, 3α-OH masticadienoic acid, has been investigated for its antitumor and immunomodulatory effects in comparison to this compound. nih.govmdpi.com Both compounds have shown the ability to inhibit tumor growth and induce apoptosis in prostate cancer models. nih.govresearchgate.net

CompoundKey Structural ModificationObserved Biological Activity
This compoundParent Compound (C-3 ketone)Inhibits 11β-HSD1, Trypanothione Reductase; Anti-tumor activity nih.govmdpi.comnih.gov
Isothis compoundIsomer (double bond at C8-C9)Potent inhibitor of 11β-HSD1; Anti-inflammatory nih.govnih.gov
Masticadienolic acidAnalog (C-3 hydroxyl group)Anti-inflammatory, Antioxidant wikipedia.org
24E-isothis compoundSemi-synthetic (isomer of external double bond)Significant anti-inflammatory activity nih.gov
24Z-2-hydroxy-3-oxotirucalla-1,8,24-trien-26-oic acidSemi-synthetic (A-ring contraction)Significant anti-inflammatory activity nih.gov
3α-OH masticadienoic acidAnalog (hydroxyl group at C-3)Anti-tumor, Immunomodulatory nih.govmdpi.com

Computational Approaches in SAR Elucidation (e.g., Molecular Docking, Pharmacophore Modeling)

Computational methods are powerful tools for elucidating the SAR of bioactive compounds, providing insights into their molecular interactions at an atomic level. Techniques like molecular docking and pharmacophore modeling have been instrumental in understanding how this compound and its analogs interact with their enzyme targets.

Molecular docking simulations have been employed to predict the binding mode of this compound within the active site of trypanothione reductase from Leishmania infantum. mdpi.comresearchgate.net These in silico studies predicted a stable binding complex, with a calculated binding energy of -8.4 kcal/mol for 3-Methoxycarpachromene and -6.2 kcal/mol for this compound. mdpi.com Such studies help to identify the specific amino acid residues that interact with the ligand, providing a structural basis for its inhibitory activity and guiding the design of more potent analogs. mdpi.comresearchgate.net

As previously mentioned, pharmacophore modeling was central to the identification of this compound as an inhibitor of 11β-HSD1. nih.gov This approach involves creating a 3D model of the essential chemical features a molecule must possess to bind to a target. By screening databases of natural products against this pharmacophore model, this compound and isothis compound were identified as potential hits. nih.govresearchgate.net Subsequent docking analyses confirmed that both compounds could fit within the 11β-HSD1 binding site, thereby inhibiting the enzyme by preventing its natural substrate from binding. researchgate.net These computational predictions were later validated by in vitro enzyme inhibition assays, demonstrating the predictive power of these in silico techniques. nih.govnih.gov

CompoundTarget EnzymeComputational MethodKey Findings
This compoundTrypanothione Reductase (L. infantum)Molecular DockingPredicted binding energy of -6.2 kcal/mol; stable interaction in the catalytic site. mdpi.comresearchgate.net
This compound11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1)Pharmacophore-based Virtual ScreeningIdentified as a potent inhibitor from a natural product database. nih.govresearchgate.net
Isothis compound11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1)Pharmacophore-based Virtual Screening & DockingConfirmed occupation of the enzyme's binding site, preventing substrate binding. nih.govresearchgate.net

Future Directions in Masticadienonic Acid Research

Elucidation of Novel Molecular Targets

Future research on masticadienonic acid is poised to uncover additional molecular targets, expanding its therapeutic potential beyond currently understood mechanisms. While studies have highlighted its role in apoptosis, cell proliferation inhibition, and anti-inflammatory pathways, a deeper understanding of its molecular interactions is crucial. nih.gov

In-silico studies, such as molecular docking, have started to reveal potential new targets. For instance, this compound has been identified as a potential inhibitor of trypanothione (B104310) reductase, a key enzyme in Leishmania parasites, suggesting its promise in developing new anti-parasitic drugs. researchgate.netmdpi.compreprints.org This enzyme is vital for the parasite's defense against oxidative stress, making it an attractive target. mdpi.com Similar computational approaches have also pointed towards its potential as a multi-target inhibitor for enzymes implicated in Alzheimer's disease, such as Beta-Secretase-1 (BACE1). eurekaselect.comresearchgate.net

Beyond parasitic diseases and neurodegeneration, the antitumor mechanism of this compound involves several molecular targets related to cell proliferation and apoptosis, including Proliferating Cell Nuclear Antigen (PCNA) and Ki-67. nih.govresearchgate.net Further investigation into its interactions with other key signaling proteins, transcription factors, and enzymes will likely reveal a broader spectrum of activity.

Exploration of Synergistic Effects with Other Bioactive Compounds

The therapeutic efficacy of this compound may be significantly enhanced when used in combination with other bioactive compounds. This synergistic approach is a promising avenue for future research, potentially leading to more potent and multifaceted treatments.

Development of Advanced Analytical Techniques for Comprehensive Profiling

Advancements in analytical chemistry are crucial for the comprehensive profiling of this compound and its isomers, such as isothis compound, within complex natural extracts. The development of more sophisticated and sensitive analytical methods will facilitate a deeper understanding of its distribution, stability, and bioavailability.

Techniques like gas chromatography coupled to quadrupole time-of-flight mass spectrometry (GC-QToF-MS) have already demonstrated superior sensitivity and structural elucidation capabilities compared to single quadrupole GC-MS. rsc.org This allows for more accurate identification and quantification of this compound and its derivatives, even in aged or processed samples. rsc.org

Furthermore, the development of ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) and pseudo-MRM methods has enabled the direct and sensitive quantification of this compound and isothis compound in biological matrices like human plasma. thieme-connect.com This is essential for pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion. High-performance liquid chromatography coupled with atmospheric pressure chemical ionization-mass spectrometry (HPLC-APCI-MS) is another valuable tool to analyze triterpenoids without altering their chemical structure. nih.gov

Innovative Synthetic Strategies for Novel Derivatives

The development of innovative synthetic strategies offers a powerful tool to generate novel derivatives of this compound with potentially enhanced biological activities and improved pharmacokinetic properties. Semi-synthetic modifications of the natural scaffold can lead to a diverse library of new compounds for pharmacological screening.

One promising approach involves multicomponent reactions, such as the Ugi reaction, which allows for the one-pot synthesis of complex bis-amide derivatives from this compound. mdpi.comresearchgate.net This method is efficient and can be performed under mild, green conditions. mdpi.com Another multicomponent approach, the Passerini reaction, has been used to create α-acyloxycarboxamides from this compound. sciforum.net

Other synthetic modifications have focused on the isomerization of the double bond and A-ring contraction of the triterpene scaffold, leading to new compounds with significant anti-inflammatory activity. mdpi.com For example, acid-catalyzed procedures can yield both 24Z and 24E isomers of isothis compound, and further basic catalyzed isomerization can produce novel compounds with a contracted A-ring. mdpi.com These synthetic analogs provide valuable structure-activity relationship insights and may serve as new scaffolds for drug design. mdpi.com

Investigation of Emerging Biological Activities (e.g., Gut Microbiota Modulation)

Emerging research indicates that this compound may exert significant biological effects through the modulation of the gut microbiota, opening up a new frontier for its therapeutic applications, particularly in the context of gastrointestinal health.

Studies have shown that this compound can mitigate experimental colitis in mice by not only reducing inflammation and restoring intestinal barrier integrity but also by modulating the composition of the gut microbiota. nih.govresearchgate.net A healthy gut microbiota is essential for maintaining gut homeostasis, and its dysregulation is implicated in various diseases, including inflammatory bowel disease (IBD). mdpi.com

Q & A

Q. What are the standard protocols for isolating and characterizing masticadienonic acid from natural sources?

this compound is typically isolated via solvent extraction followed by chromatographic techniques (e.g., column chromatography, HPLC). Structural elucidation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D COSY, HMBC) and mass spectrometry (GC-MS or LC-QToF-MS) to confirm its triterpenoid skeleton and functional groups. For example, its α,β-unsaturated carboxyl group and Δ12-oleanene skeleton are validated through HMBC correlations and fragmentation patterns . Researchers should cross-reference spectral data with existing databases to rule out structural isomers (e.g., isothis compound) .

Q. How do researchers assess the biological activity of this compound in vitro?

Common assays include enzyme inhibition studies (e.g., 11β-HSD1 inhibition via fluorometric assays) and cytotoxicity evaluations (e.g., MTT assays on cancer cell lines). For 11β-HSD1 inhibition, dose-response curves are generated to calculate IC50 values, with glycyrrhetinic acid often used as a reference inhibitor. Controls must account for solvent effects (e.g., DMSO concentrations ≤0.1%) and enzyme stability . Data should be statistically validated using triplicate measurements and error bars (standard deviation) .

Q. What are the primary biological targets of this compound, and how are they identified?

Target identification involves pharmacophore-based virtual screening and molecular docking studies. For instance, this compound's inhibition of 11β-HSD1 was predicted via docking into the enzyme's binding pocket, highlighting hydrophobic interactions and hydrogen bonding with Leu217 . Comparative analyses with co-crystallized ligands (e.g., carbenoxolone) validate binding modes. In vitro validation using enzyme-specific assays and co-factor dependency (e.g., NADPH for 11β-HSD1) further confirms target engagement .

Advanced Research Questions

Q. How can contradictory IC50 values for this compound's 11β-HSD1 inhibition across studies be reconciled?

Discrepancies may arise from methodological differences, such as enzyme sources (recombinant vs. tissue-derived), assay conditions (pH, temperature), or compound purity. For example, IC50 values range from 2.51 µM (pure compound) to 1.33 µg/mL (crude oleoresin) due to matrix effects . Researchers should standardize protocols, report purity levels (e.g., via GC-MS quantification ), and use reference inhibitors for cross-study comparisons. Meta-analyses of dose-response data can identify confounding variables .

Q. What experimental strategies are recommended to differentiate this compound from its structural analogs in complex mixtures?

Advanced hyphenated techniques (e.g., LC-QToF-MS/MS) coupled with spectral libraries can distinguish isomers like this compound and isothis compound based on fragmentation patterns (e.g., m/z 570.4106 vs. 658.4449) . ROESY NMR and X-ray crystallography further resolve stereochemical ambiguities. Researchers should also quantify co-eluting compounds to assess their synergistic or antagonistic effects on bioactivity .

Q. How should researchers design in vivo studies to validate this compound's antidiabetic effects observed in vitro?

In vivo models (e.g., diabetic mice) require careful dose optimization based on pharmacokinetic data (e.g., bioavailability, half-life). Experimental groups should include vehicle controls, positive controls (e.g., metformin), and multiple dose levels. Endpoints like blood glucose, serum fatty acids, and 11β-HSD1 tissue expression must be measured. Longitudinal studies with histopathological analyses (e.g., liver sections) can assess toxicity . Statistical power calculations should guide sample sizes to ensure reproducibility .

Q. What are the methodological challenges in attributing this compound's bioactivity within multi-component natural extracts?

Mastic gum contains synergistic triterpenoids (e.g., moronic acid, oleanolic acid) that may confound bioactivity results. Fractionation studies (e.g., acidic vs. neutral fractions) and bioactivity-guided isolation are critical. Researchers should use combinatorial approaches (e.g., matrix-assisted assays) to dissect individual contributions. Computational models predicting additive/inhibitory interactions (e.g., Chou-Talalay method) can further clarify mechanisms .

Methodological Guidance for Data Analysis

Q. How should researchers address variability in cytotoxicity data for this compound across cancer cell lines?

Variability may reflect cell line-specific expression of targets (e.g., 11β-HSD1) or differences in membrane permeability. Normalize cytotoxicity data to cell viability controls (e.g., untreated cells) and use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare IC50 values. Include secondary assays (e.g., apoptosis markers, caspase-3 activation) to confirm mechanisms .

Q. What statistical approaches are recommended for analyzing enzyme inhibition kinetics?

Fit dose-response data to nonlinear regression models (e.g., log(inhibitor) vs. response) to calculate IC50 and Hill coefficients. Compare inhibition mechanisms (competitive vs. non-competitive) using Lineweaver-Burk plots. Report 95% confidence intervals and use bootstrapping for small datasets .

Critical Analysis of Existing Literature

Q. How can researchers critically evaluate conflicting reports on this compound's role in PPARγ activation?

Discrepancies may arise from assay systems (e.g., reporter gene assays vs. ligand-binding assays) or compound concentrations. Scrutinize methodological details: PPARγ activation at 200 µM (non-physiological) vs. 11β-HSD1 inhibition at 2 µM . Use siRNA knockdown or antagonist co-treatment to validate specificity. Cross-reference with transcriptomic data (e.g., RNA-seq) to identify downstream pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.